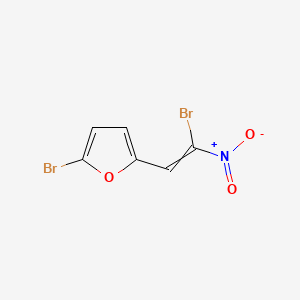

2-Bromo-5-(2-bromo-2-nitroethenyl)furan

Description

Properties

IUPAC Name |

2-bromo-5-(2-bromo-2-nitroethenyl)furan | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Br2NO3/c7-5(9(10)11)3-4-1-2-6(8)12-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJPPGVVIDGQOQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=C1)Br)C=C([N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Br2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50276273 | |

| Record name | 2-bromo-5-(2-bromo-2-nitroethenyl)furan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50276273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35950-55-1, 189935-72-6 | |

| Record name | 2-Bromo-5-(2-bromo-2-nitroethenyl)furan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35950-55-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-bromo-5-(2-bromo-2-nitroethenyl)furan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50276273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comparison with Similar Compounds

Pharmacological Significance :

- Antibacterial: MIC₅₀ and MIC₉₀ values against P. aeruginosa are 2 µg/mL and 4 µg/mL, respectively, regardless of antibiotic resistance status .

- Antileishmanial : In murine models of cutaneous leishmaniasis (CL), Furvina (2 mg/kg) reduced lesion sizes more effectively than amphotericin B (1 mg/kg) .

- Resistance Profile: No in vitro resistance induction observed in P. aeruginosa (mutation rate < 10⁻¹²) .

Comparison with Similar Compounds

Structural Analogs and Substitution Effects

Key analogs include UC245 (2-bromo-5-(2-methyl-2-nitrovinyl)furan) and derivatives with varied halogenation or aryl substitutions (Table 1).

Table 1: Structural and Activity Comparison of Nitrovinylfuran Derivatives

Role of Halogenation

- Bromine vs. Methyl Substitution : The dibrominated nitrovinyl group in Furvina increases electron density at the C1 position, enhancing polarity and antileishmanial activity compared to UC245’s methyl group . This structural difference correlates with Furvina’s superior in vivo efficacy (p < 0.01 vs. UC245) in chronic CL models (Fig. 5) .

- Thiol Reactivity : Furvina’s bromine substituents facilitate rapid thiol adduct formation (e.g., with glutathione), amplifying oxidative stress in pathogens. UC245 lacks this reactivity, reducing its antimicrobial potency .

Pharmacokinetic and Clinical Advantages

- Low Resistance Potential: Unlike conventional antibiotics, Furvina’s dual mechanism (ribosomal inhibition + thiol reactivity) minimizes resistance development .

- Dosage Efficiency : Furvina achieves therapeutic effects at 2 mg/kg, outperforming UC245 (100 mg/kg) and amphotericin B (1 mg/kg) in CL treatment .

Limitations and Stability

Preparation Methods

Reaction Mechanism and Conditions

The direct bromination method involves reacting 1-(furan-2-yl)-2-nitroethane with bromine in non-polar solvents such as carbon disulfide or carbon tetrachloride. A molar ratio of 1:2 to 1:2.6 (substrate:bromine) is maintained, with agitation for 1–6 hours at 20–60°C. The exothermic reaction requires precise temperature control to minimize side products, primarily 1-(5-bromofuran-2-yl)-2-nitroethane, which constitutes 0.1–1.99% of impurities.

Purification and Yield Optimization

Post-reaction, the solvent is distilled under atmospheric pressure, removing excess bromine and hydrogen bromide. Neutralization and dehydrobromination are performed using tertiary amines (e.g., triethylamine) at 20–70°C, followed by extraction with polar solvents (e.g., hexane) and recrystallization. This method yields 64–76.8% BNEF with a melting point of 88–95°C and purity exceeding 98%. Scaling to 5.5 moles (366-fold increase) demonstrated consistent results, avoiding resin formation common in aqueous-phase syntheses.

Table 1: Direct Bromination Parameters and Outcomes

Schiff Base-Mediated Condensation of Furfural

Synthesis of Schiff Base Intermediate

In this method, furfural is converted to a Schiff base by reacting with a primary amine (e.g., n-butylamine) in cyclohexane or methanol. The reaction proceeds via azeotropic distillation to remove water, yielding a 99.4% pure intermediate.

Condensation with Bromonitromethane

The Schiff base is dissolved in acetic acid and reacted with bromonitromethane at 15–25°C for 3 hours. BNEF precipitates within 20 minutes and is isolated by quenching with ice-cold water, followed by filtration and washing with sodium bicarbonate. This method achieves 95.1% yield and 99.4% purity, bypassing steam distillation and recrystallization.

Table 2: Schiff Base Method Parameters and Outcomes

| Parameter | Value/Range | Source |

|---|---|---|

| Solvent (Schiff Base) | Cyclohexane, methanol | |

| Catalyst | n-Butylamine | |

| Reaction Temperature | 15–25°C | |

| Reaction Time | 3 hours | |

| Yield | 95.1% | |

| Purity | 99.4% (GC assay) |

Comparative Analysis of Synthetic Routes

Yield and Purity

The Schiff base method outperforms direct bromination in both yield (95.1% vs. 76.8%) and purity (99.4% vs. 98%). However, direct bromination’s scalability to multi-mole batches makes it industrially favorable despite lower efficiency.

Operational Complexity

Direct bromination requires stringent temperature control and tertiary amines for neutralization, increasing operational costs. In contrast, the Schiff base route uses inexpensive solvents (acetic acid) and avoids energy-intensive purification.

Impurity Profiles

Both methods generate minimal impurities (<2%), but the Schiff base route’s single-crystal precipitation reduces post-synthesis processing.

Industrial-Scale Considerations

Q & A

Synthesis Optimization

Q1. How can the synthesis of 2-Bromo-5-(2-bromo-2-nitroethenyl)furan be optimized for higher yields and purity? Methodological Answer: The synthesis involves multi-step pathways, including halogenation, nitroalkene formation, and cyclization. Optimization strategies include:

- Reagent Selection: Use brominating agents (e.g., NBS or Br₂) under controlled temperatures to minimize side reactions.

- Solvent Optimization: Polar aprotic solvents (e.g., DMF or acetonitrile) enhance nitroalkene formation efficiency.

- Catalysis: Transition-metal catalysts (e.g., Pd or Cu) may improve cross-coupling steps.

- Purification: Column chromatography with gradient elution (hexane/ethyl acetate) ensures high purity. Yield improvements (>65%) are achievable through iterative reaction condition adjustments .

Characterization Techniques

Q2. Which analytical techniques are most effective for confirming the structure and purity of this compound? Methodological Answer: Key techniques for structural validation and purity assessment:

- NMR Spectroscopy: ¹H/¹³C NMR (in CDCl₃ or DMSO-d₆) identifies bromine and nitro group positions via characteristic splitting patterns.

- Mass Spectrometry (HRMS): Confirms molecular weight (e.g., ESI-HRMS for [M+H]⁺ ions).

- HPLC-PDA: Quantifies purity (>98%) by UV absorption at λ ~250–300 nm (nitroalkene chromophore).

- Elemental Analysis: Validates Br and N content.

Cross-referencing spectral data with computational predictions (e.g., DFT) resolves ambiguities .

Biological Activity

Q3. What methodologies are used to study the interaction of this compound with biological targets? Methodological Answer: Mechanistic studies employ:

- Enzyme Inhibition Assays: Measure IC₅₀ values against targets (e.g., kinases, proteases) using fluorogenic substrates.

- Cell-Based Assays: Evaluate cytotoxicity (MTT assay) and apoptosis (Annexin V/PI staining) in cancer cell lines.

- Molecular Docking: Simulate binding modes with proteins (e.g., using AutoDock Vina) to identify key residues (e.g., catalytic lysine or serine).

- Kinetic Studies: Surface plasmon resonance (SPR) quantifies binding affinity (KD) in real time.

These approaches correlate structural features (e.g., nitro group electron-withdrawing effects) with bioactivity .

Mechanistic Insights

Q4. How can computational models contribute to understanding the compound's reactivity or bioactivity? Methodological Answer: Computational tools provide insights into:

- Reactivity: DFT calculations predict electrophilic regions (e.g., nitroalkene’s β-carbon) susceptible to nucleophilic attack.

- Solubility/LogP: COSMO-RS simulations estimate partition coefficients to guide formulation.

- ADMET Predictions: SwissADME forecasts pharmacokinetic properties (e.g., CYP450 inhibition).

- Docking/MD Simulations: Identify binding poses and stability in enzyme active sites (e.g., 20 ns MD runs in GROMACS).

These models reduce experimental trial cycles by prioritizing high-potibility derivatives .

Structural Analogs

Q5. What structural analogs of this compound have been studied, and how do their activities compare? Methodological Answer: Key analogs and their bioactivities:

| Compound Name | Structural Feature | Bioactivity |

|---|---|---|

| 2-Bromo-4-(2-nitrovinyl)phenol | Phenolic hydroxyl | Antioxidant (IC₅₀: 12 μM) |

| 5-Nitrofuran | Simpler nitro group | Antibacterial (MIC: 8 μg/mL) |

| 4-Bromo-N-(4-nitrophenyl)benzamide | Amide linkage | Anticancer (GI₅₀: 5 μM) |

The parent compound’s dual bromine/nitro groups enhance electrophilicity, improving cross-reactivity with thiol-rich targets (e.g., glutathione) .

Stability and Reactivity

Q6. What factors influence the stability of this compound under various experimental conditions? Methodological Answer: Critical stability factors:

- Light Sensitivity: Nitroalkenes degrade under UV light; store in amber vials at –20°C.

- pH Sensitivity: Degrades rapidly in alkaline conditions (pH >9) via nitro group hydrolysis.

- Moisture: Anhydrous conditions prevent hydrolysis (use molecular sieves in reactions).

- Thermal Stability: Decomposes above 80°C (DSC/TGA analysis recommended).

Stability assays (e.g., accelerated aging at 40°C/75% RH) inform storage protocols .

Contradictory Data

Q7. How should researchers address contradictions in reported bioactivity data for this compound? Methodological Answer: Resolve discrepancies through:

- Orthogonal Assays: Validate cytotoxicity via both MTT and ATP-based luminescence.

- Standardized Protocols: Adopt CLSI guidelines for antimicrobial testing to minimize variability.

- Batch Analysis: Compare purity (HPLC) and stereochemistry (CD spectroscopy) across studies.

- Meta-Analysis: Pool data from multiple studies (e.g., RevMan) to identify confounding variables (e.g., cell line mutations).

Documentation of solvent/DMSO concentration (≤0.1%) is critical to avoid false positives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.